![molecular formula C5H4BrNO3 B2581600 Methyl 3-bromoisoxazole-4-carboxylate CAS No. 1447958-01-1](/img/structure/B2581600.png)
Methyl 3-bromoisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-bromoisoxazole-4-carboxylate” is a chemical compound with the molecular formula C5H4BrNO3 . It has a molecular weight of 205.99 . This compound is used in research and is considered a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromoisoxazole-4-carboxylate” consists of a five-membered isoxazole ring with a bromine atom at the 3rd position and a methyl carboxylate group at the 4th position .Physical And Chemical Properties Analysis
“Methyl 3-bromoisoxazole-4-carboxylate” is a powder that should be stored sealed in dry conditions at 2-8°C . The melting point is 64-65°C .科学的研究の応用
Drug Discovery and Development
Methyl 3-bromoisoxazole-4-carboxylate is a valuable scaffold in drug discovery due to its presence in many commercially available drugs. Its incorporation into new compounds can expand the drug-like chemical space and bind to biological targets based on chemical diversity . This compound is instrumental in developing robust synthetic methods to generate a diverse collection of heterocyclic molecules, accelerating drug discovery programs.
Synthesis of Anticancer Agents
Isoxazole derivatives, including those derived from Methyl 3-bromoisoxazole-4-carboxylate, show promise as anticancer agents. They are explored for their potential as HDAC inhibitors, which play a role in the epigenetic regulation of gene expression and are a target for cancer therapy .
Antibacterial Applications
The compound has been used to synthesize unique cinnoline-isoxazole hybrid scaffolds with antibacterial activity. These scaffolds have shown efficacy against various bacterial strains, indicating the compound’s role in developing new antibacterial agents .
Anti-Parkinson’s Disease Agents
Methyl 3-bromoisoxazole-4-carboxylate has been utilized in synthesizing novel 3,5-disubstituted isoxazole scaffolds, which have potential applications as anti-Parkinson agents. This highlights the compound’s role in neurodegenerative disease research .
Anti-Inflammatory Applications
Isoxazole derivatives synthesized from Methyl 3-bromoisoxazole-4-carboxylate have been evaluated for COX inhibitory activity and screened for anti-inflammatory activity. This indicates its potential use in developing anti-inflammatory medications .
Metal-Free Synthetic Routes
The compound is significant in developing metal-free synthetic routes for isoxazoles. This is crucial because most synthetic methods for isoxazole synthesis employ metals, which have disadvantages like high costs, toxicity, and environmental concerns. Metal-free alternatives offer a more sustainable and eco-friendly approach .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
将来の方向性
While specific future directions for “Methyl 3-bromoisoxazole-4-carboxylate” are not mentioned in the literature, isoxazole derivatives in general have been gaining attention in the field of medicinal chemistry due to their wide spectrum of biological activities . Therefore, it is likely that future research will continue to explore the synthesis of various isoxazole derivatives and screen them for their potential biological activities .
特性
IUPAC Name |
methyl 3-bromo-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-10-7-4(3)6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYXXPMCRYQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-1,2-oxazole-4-carboxylate | |
CAS RN |
1447958-01-1 |
Source
|
Record name | methyl 3-bromo-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。